
4,4-Difluoroazepane hydrochloride
Descripción general
Descripción
“4,4-Difluoroazepane hydrochloride”, also known as DFHCl, is a synthetic compound and one of the fluorinated building blocks of various drugs and pigments .
Synthesis Analysis
It is a synthetic compound and one of the fluorinated building blocks of various drugs and pigments. Its chemical structure consists of a seven-membered ring that has two fluorine atoms at the fourth position.
Molecular Structure Analysis
The molecular formula of 4,4-Difluoroazepane hydrochloride is C6H12ClF2N . The InChI code is 1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H . The molecular weight is 171.61 g/mol .
Physical And Chemical Properties Analysis
The physical form of 4,4-Difluoroazepane hydrochloride is a solid . It has a molecular weight of 171.61 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Researchers have developed new compounds using derivatives similar to 4,4-Difluoroazepane hydrochloride. For instance, novel benzo[1,5] oxazepin-4-one skeleton compounds were synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB), which shares structural similarities with 4,4-Difluoroazepane hydrochloride. These compounds are promising for constructing molecular libraries with therapeutic applications (Wang et al., 2008).
Ionic Liquids Development
- Azepane, closely related to 4,4-Difluoroazepane hydrochloride, has been utilized to synthesize a new family of room temperature ionic liquids. These liquids have potential applications in mitigating environmental impacts in the polyamide industry and show promise in various industrial applications due to their unique physical properties (Belhocine et al., 2011).
Fluorinated Aryl Ethers Production
- The synthesis of fluorinated aryl ethers, which are structurally related to 4,4-Difluoroazepane hydrochloride, has been explored. These ethers, obtained through ring-opening of specific oxazepine compounds, demonstrate the potential for the development of new materials with unique properties (Doherty et al., 2003).
Environmental Impact of Related Compounds
- Studies on hydrofluorocarbons (HFCs), which share some chemical similarities with 4,4-Difluoroazepane hydrochloride, reveal their widespread use in commercial applications and the urgent need to control their emissions due to environmental concerns (Tsai, 2005).
Corrosion Inhibition
- Research on 4H-triazole derivatives, structurally related to 4,4-Difluoroazepane hydrochloride, has shown their application in corrosion inhibition for mild steel in acidic environments. This highlights the potential of similar compounds in industrial corrosion protection (Bentiss et al., 2007).
Advanced Material Synthesis
- The use of compounds related to 4,4-Difluoroazepane hydrochloride has facilitated the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives, showcasing the role of such compounds in the development of new materials with potential pharmaceutical applications (Goli-Jolodar & Shirini, 2017).
Electrophilic Fluorination
- The role of similar compounds in electrophilic fluorination has been highlighted, indicating their use in introducing fluorine into organic molecules, a key step in the synthesis of many pharmaceuticals and specialty chemicals (Singh & Shreeve, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
4,4-difluoroazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMNLBMYHJDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoroazepane hydrochloride | |
CAS RN |
1160721-05-0 | |
| Record name | 4,4-difluoroazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
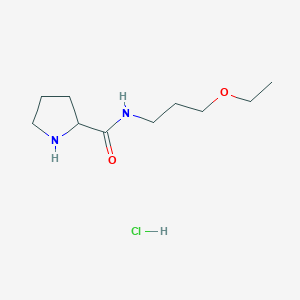
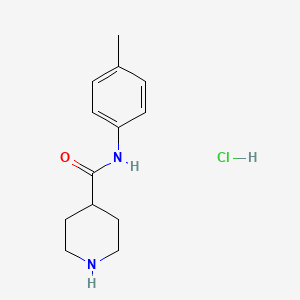

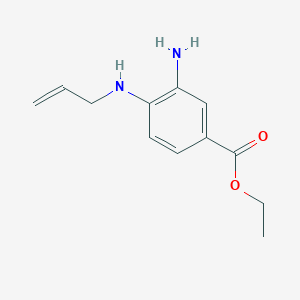
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)

![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)
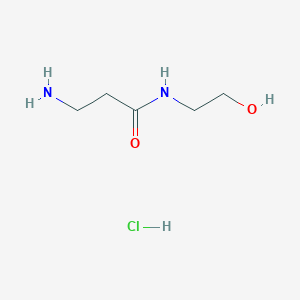
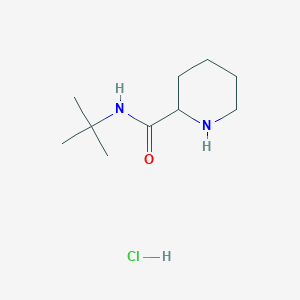
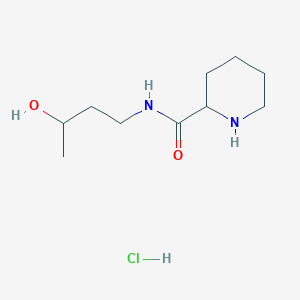
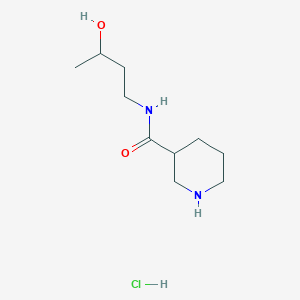
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)